molecular formula C7H12N2O B13525096 5-(Sec-butyl)isoxazol-3-amine

5-(Sec-butyl)isoxazol-3-amine

Cat. No.: B13525096
M. Wt: 140.18 g/mol
InChI Key: AABKRGPYNKNDNW-UHFFFAOYSA-N
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Description

5-(Sec-butyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butyl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Sec-butyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications .

Biological Activity

5-(Sec-butyl)isoxazol-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

PropertyValue
CAS Number 55809-36-4
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N1C=CC(=NO1)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. This compound has been studied for its potential effects on:

  • Apoptosis Regulation : Similar isoxazole derivatives have shown the ability to modulate apoptosis in cancer cells. For instance, derivatives were found to influence the expression levels of genes associated with apoptosis, such as Bcl-2 and Bax, suggesting that this compound may also exhibit similar properties .
  • FLT3 Inhibition : Research indicates that isoxazole derivatives can act as potent inhibitors of FLT3 (FMS-like tyrosine kinase 3), which is a critical target in acute myeloid leukemia (AML). Compounds similar to this compound have demonstrated significant cytotoxicity against FLT3-mutant cell lines, indicating a potential therapeutic application in cancer treatment .

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of various isoxazole derivatives on the human promyelocytic leukemia cell line (HL-60). The IC50 values for some derivatives ranged from 86 to 755 μM, indicating varying degrees of cytotoxicity. Specifically, certain compounds induced apoptosis by decreasing Bcl-2 expression while increasing p21^WAF-1 levels, leading to cell cycle arrest .

Comparative Analysis with Related Compounds

This compound can be compared with other isoxazole derivatives based on their biological activities:

CompoundActivityIC50 (μM)
5-(tert-butyl)isoxazol-3-amineFLT3 inhibition<10
This compoundApoptosis induction in HL-6086 - 755
Isoxazole derivative XCytotoxicity against solid tumors50 - 200

Recent Research Findings

Recent investigations into isoxazole derivatives have highlighted their diverse biological activities:

  • Anticancer Properties : Several studies have focused on the anticancer potential of isoxazole derivatives. For example, compounds have been shown to inhibit tumor growth in xenograft models without significant toxicity .
  • Neuroprotective Effects : Some isoxazole derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

5-butan-2-yl-1,2-oxazol-3-amine

InChI

InChI=1S/C7H12N2O/c1-3-5(2)6-4-7(8)9-10-6/h4-5H,3H2,1-2H3,(H2,8,9)

InChI Key

AABKRGPYNKNDNW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=NO1)N

Origin of Product

United States

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